molecular formula C20H15N3OS B6433938 2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole CAS No. 1203219-35-5

2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole

Cat. No.: B6433938
CAS No.: 1203219-35-5
M. Wt: 345.4 g/mol
InChI Key: CUXNZBPDSMXNBB-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique structure that combines an indole moiety with a thiazole ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole and thiazole precursors. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea .

Once the precursors are prepared, they are coupled together through a condensation reaction. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage between the indole and thiazole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]-1H-indole is unique due to its combined indole and thiazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-20(23-10-9-13-5-2-4-8-18(13)23)17-12-25-19(22-17)16-11-14-6-1-3-7-15(14)21-16/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXNZBPDSMXNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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